molecular formula C10H12O4 B1346338 (2-Methoxy-4-methyl-phenoxy)-acetic acid CAS No. 6270-23-1

(2-Methoxy-4-methyl-phenoxy)-acetic acid

Cat. No.: B1346338
CAS No.: 6270-23-1
M. Wt: 196.2 g/mol
InChI Key: UKBBJABLUBELSL-UHFFFAOYSA-N
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Description

(2-Methoxy-4-methyl-phenoxy)-acetic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a methoxy group at the 2-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-4-methyl-phenoxy)-acetic acid typically involves the reaction of 2-methoxy-4-methylphenol with chloroacetic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-4-methyl-phenoxy)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of (2-Hydroxy-4-methyl-phenoxy)-acetic acid.

    Reduction: Formation of (2-Methoxy-4-methyl-phenoxy)-ethanol.

    Substitution: Formation of various substituted phenoxyacetic acids depending on the substituent introduced.

Scientific Research Applications

(2-Methoxy-4-methyl-phenoxy)-acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on plant growth and development, as it is structurally related to plant hormones like auxins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Methoxy-4-methyl-phenoxy)-acetic acid depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity and leading to physiological effects. For example, as a plant growth regulator, it may mimic the action of natural auxins, promoting cell elongation and division.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: The parent compound, lacking the methoxy and methyl substitutions.

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    4-Chloro-2-methylphenoxyacetic acid (MCPA): Another herbicide with a similar phenoxyacetic acid backbone.

Uniqueness

(2-Methoxy-4-methyl-phenoxy)-acetic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring. These substitutions can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other phenoxyacetic acid derivatives.

Properties

IUPAC Name

2-(2-methoxy-4-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-7-3-4-8(9(5-7)13-2)14-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBBJABLUBELSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283887
Record name (2-Methoxy-4-methyl-phenoxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6270-23-1
Record name 6270-23-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Methoxy-4-methyl-phenoxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-METHOXY-4-METHYLPHENOXY)ACETIC ACID
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